molecular formula C29H46F2O B3243723 [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene CAS No. 159077-75-5

[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene

Cat. No.: B3243723
CAS No.: 159077-75-5
M. Wt: 448.7 g/mol
InChI Key: VDXVHNIYCHTFIC-VWWJWQJWSA-N
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Description

[4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene involves several steps. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-difluorobenzene and 4’-propyl[1,1’-bicyclohexyl]-4-yl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

[4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where functional groups on the benzene ring are replaced by other groups, using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and materials.

    Biology: In biological research, it may be used to study the interactions of fluorinated compounds with biological systems.

    Industry: Industrial applications may involve its use in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene stands out due to its unique structural features and reactivity. Similar compounds include:

This detailed article provides a comprehensive overview of [4®-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-difluoro-2-[(2R)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVHNIYCHTFIC-VWWJWQJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113939
Record name 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159077-75-5
Record name 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 2
Reactant of Route 2
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 3
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 4
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 5
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
Reactant of Route 6
[4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene

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